Xibornolum

Description

Historical Context of Xibornol Discovery and Early Research

The discovery of Xibornol dates back to the 1970s. wikipedia.org Early research established its antiseptic properties, particularly its activity against Gram-positive bacteria. researchgate.net It was recognized for its potential in treating respiratory tract infections. Studies in the 1980s investigated its pharmacokinetics and diffusion in tissues like the lungs, tonsils, and larynx, noting high tissue penetration and concentrations exceeding serum levels, which were considered adequate for antibacterial effects. ebi.ac.ukwikipedia.org Research in this period also evaluated its activity against specific bacteria, such as Staphylococcus aureus, determining its minimal inhibitory concentrations (MICs) and minimal bactericidal concentrations (MBCs). ebi.ac.uk

Contemporary Relevance of Xibornol in Antimicrobial and Antiviral Research

Contemporary research continues to explore and confirm Xibornol's antimicrobial potential, particularly against Gram-positive pathogens frequently involved in respiratory tract infections. researchgate.net Recent studies have evaluated its effectiveness against bacteria such as Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus, highlighting its strong antibacterial action. researchgate.net Furthermore, investigations have expanded to include its activity against emerging pathogens like Actinomyces israelii and Corynebacterium ulcerans. researchgate.net

Beyond its antibacterial properties, contemporary research has increasingly focused on Xibornol's antiviral activity, an area that was previously less explored due to its lipophilic nature. researchgate.netnih.gov Given the significant public health impact of respiratory viruses, particularly in light of recent pandemics, the availability of virucidal compounds is highly relevant. nih.govcolab.ws Recent in vitro studies have evaluated Xibornol's activity against a panel of respiratory viruses, including Human Adenovirus 5, Human Rhinovirus type 13, Human Coronavirus 229E, Human Parainfluenza Virus type 1, and Human Respiratory Syncytial Virus. nih.govcolab.ws These studies have demonstrated a statistically significant reduction in viral load for these viruses under both clean and dirty environmental conditions, indicating its potential as a topical substance for viral inactivation in the context of upper respiratory tract diseases. nih.govcolab.wsresearchgate.net

Detailed research findings on Xibornol's activity against Staphylococcus aureus show MIC and MBC values ranging between 2 and 8 µg/mL. researchgate.netebi.ac.uk

The in vitro evaluation of Xibornol's virucidal effect at a fixed concentration of 0.03 mg/100 ml against various respiratory viruses demonstrated significant viral abatement. nih.govcolab.ws The viral reduction, expressed as Log10 reduction (LR), varied depending on the virus and environmental conditions. nih.govcolab.ws

| Virus | Log10 Reduction (Clean Condition) | Log10 Reduction (Dirty Condition) |

| Human Adenovirus 5 | 2.67 - 3.84 | 1.75 - 3.03 |

| Human Rhinovirus type 13 | 2.67 - 3.84 | 1.75 - 3.03 |

| Human Coronavirus 229E | 2.67 - 3.84 | 1.75 - 3.03 |

| Human Parainfluenza Virus type 1 | 2.67 - 3.84 | 1.75 - 3.03 |

| Human Respiratory Syncytial Virus | 2.67 - 3.84 | 1.75 - 3.03 |

Parainfluenza Virus and Human Adenovirus were observed to be more resistant compared to the other tested viruses. nih.govcolab.ws

Structure

3D Structure

Properties

CAS No. |

13741-18-9 |

|---|---|

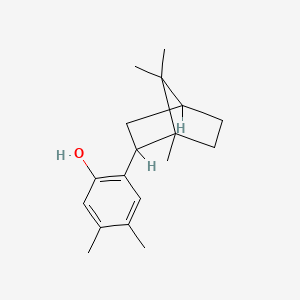

Molecular Formula |

C18H26O |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

4,5-dimethyl-2-[(1S,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol |

InChI |

InChI=1S/C18H26O/c1-11-8-14(16(19)9-12(11)2)15-10-13-6-7-18(15,5)17(13,3)4/h8-9,13,15,19H,6-7,10H2,1-5H3/t13-,15+,18+/m1/s1 |

InChI Key |

RNRHMQWZFJXKLZ-XUWXXGDYSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1C)O)[C@@H]2C[C@H]3CC[C@@]2(C3(C)C)C |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)C2CC3CCC2(C3(C)C)C |

Appearance |

Solid powder |

Other CAS No. |

13741-18-9 38237-68-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

6-isobornyl-3,4-xylenol bactacine Bracen nanbacine xibornol |

Origin of Product |

United States |

Synthetic Chemistry and Derivative Development of Xibornol

Established Synthetic Pathways for Xibornol

The primary established synthetic route for Xibornol involves the Friedel-Crafts alkylation of 3,4-xylenol with camphene. This reaction yields 6-isobornyl-3,4-xylenol as the main product, which is Xibornol.

Friedel-Crafts Alkylation Mechanisms and Regioselectivity

The synthesis of Xibornol proceeds via a regioselective electrophilic substitution mechanism. In the Friedel-Crafts alkylation of 3,4-xylenol with camphene, a carbocation intermediate is formed from camphene. This carbocation then attacks the aromatic ring of 3,4-xylenol. The regioselectivity of this reaction, favoring the isobornyl product (Xibornol) over exo-isocamphenyl isomers, is influenced by a combination of steric and electronic factors. The attack primarily occurs at the para position relative to the hydroxyl group on the 3,4-xylenol ring.

Catalysis in Xibornol Synthesis

The Friedel-Crafts alkylation in Xibornol synthesis is catalyzed by Lewis acids, such as stannic chloride (SnCl₄). The catalyst facilitates the formation of the reactive carbocation from camphene. Anhydrous conditions are necessary when using catalysts like SnCl₄ due to their hygroscopic nature, which can lead to hydrolysis. Control of catalyst loading is also important for optimizing the reaction on an industrial scale.

Xibornol Chemical Reactivity and Transformations

Xibornol can undergo various chemical reactions characteristic of phenolic compounds and those influenced by its complex bicyclic structure.

Oxidation Reactions

Xibornol can be oxidized to form quinones. Oxidation reactions of phenolic compounds often involve the transformation of the hydroxyl group and potentially the aromatic ring system. researchgate.netnrochemistry.com The presence of the phenolic hydroxyl group makes Xibornol susceptible to oxidation.

Reduction Reactions

Reduction of Xibornol can lead to the formation of phenolic derivatives. Reducing agents commonly used in such transformations include compounds like sodium borohydride.

Electrophilic Aromatic Substitution Reactions

Xibornol can undergo electrophilic aromatic substitution reactions. In these reactions, functional groups can substitute the phenolic group on the aromatic ring. Electrophilic aromatic substitution is a fundamental reaction for aromatic systems where an electrophile replaces a hydrogen atom, preserving the aromaticity. fiveable.memasterorganicchemistry.com Substituents on the aromatic ring, such as the hydroxyl and methyl groups in Xibornol, can influence the reactivity and regioselectivity of these substitution reactions. fiveable.me

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Xibornol | 11777299, 76967262 |

| 3,4-Xylenol | 7955 |

| Camphene | 8740 |

| Stannic chloride | 24873 |

| Sodium borohydride | 22992 |

| Potassium permanganate | 24408 |

Data Table: Physical Properties of Xibornol

Based on available data, some physical properties of Xibornol have been reported.

| Property | Value | Notes |

| Melting Point | 94–96 °C | Crystals from petr ether drugfuture.com |

| Boiling Point | 165–168 °C at 3 mmHg | drugfuture.com |

| 185–189 °C at 9 mmHg | Also reported drugfuture.com | |

| Density (d⁴²⁰) | 1.0240 | drugfuture.com |

| Refractive Index (nD²⁰) | 1.5382 | drugfuture.com |

| Molecular Formula | C₁₈H₂₆O | wikipedia.orgiiab.menih.govdrugfuture.comcymitquimica.com |

| Molecular Weight | 258.405 g/mol | wikipedia.orgnih.govdrugfuture.comncats.io |

Stereochemical Aspects of Xibornol and Analogues

The bicyclo[2.2.1]heptane core structure of the isobornyl group in Xibornol introduces significant stereochemical considerations. This rigid bicyclic system contains multiple stereogenic centers, leading to the possibility of various stereoisomers.

Stereoisomerism and Enantiomeric Considerations

Xibornol possesses three asymmetric centers within the bicyclo[2.2.1]heptane ring at positions 1, 2, and 4 relative to the isobornyl attachment point to the phenol. dokumen.pub Despite the presence of these three centers, the typical synthetic process for Xibornol yields a racemic mixture primarily consisting of two enantiomers: (1R, 2S, 4S) and (1S, 2R, 4R) dokumen.pub. Stereoisomerism refers to compounds that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. msu.edu Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other. msu.edu The presence of these enantiomers in the synthesized product highlights the non-stereoselective nature of the standard synthetic route regarding the isobornyl moiety's attachment to the phenol. The term "Xibornol" as used in some contexts may encompass all optical isomers, geometric isomers, and stereoisomers, including mixtures of enantiomers (racemates) and diastereoisomers, as well as polymorphic forms. googleapis.com

Stereoselective Synthetic Methodologies

While the common synthesis of Xibornol results in a racemic mixture of the isobornyl moiety, the development of stereoselective synthetic methodologies is crucial for potentially isolating or preferentially synthesizing specific stereoisomers. Stereoselective synthesis aims to produce a predominant amount of one stereoisomer over others. Although specific details on highly stereoselective routes solely for Xibornol were not extensively detailed in the search results, research in the synthesis of other complex molecules with bicyclo[2.2.1]heptane systems demonstrates the application of stereoselective techniques. Methods such as stereoselective dihydroxylation and controlled alkylation have been employed in the synthesis of related bioactive compounds containing similar structural motifs. nih.govrsc.org Achieving stereocontrol in the Friedel-Crafts alkylation of 3,4-xylenol with camphene, the reported primary synthesis route for Xibornol, would be key to developing stereoselective Xibornol synthesis.

Design and Synthesis of Xibornol Derivatives and Analogues

The design and synthesis of Xibornol derivatives and analogues are driven by the desire to explore the impact of structural modifications on biological activity and to potentially improve properties such as solubility or potency. researchgate.netresearchgate.net

Structure-Activity Relationship Studies through Derivative Synthesis

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and involve synthesizing a series of compounds with systematic structural variations and evaluating their biological activity to understand how chemical structure influences activity. wikipedia.orgresearchgate.netgoogleapis.com By synthesizing derivatives and analogues of Xibornol, researchers can probe the importance of different parts of the molecule for its antiseptic or other potential activities. For instance, modifying the phenolic hydroxyl group, the methyl substituents on the phenyl ring, or the isobornyl moiety itself can lead to compounds with altered properties. researchgate.net Studies on related terpenophenols have shown that structural features, such as the presence and position of functional groups on the aromatic ring, significantly influence their biological activities, including antioxidant properties. researchgate.netresearchgate.net While specific detailed SAR data for Xibornol derivatives were not extensively available, the general approach involves creating a library of analogues and testing their efficacy against target pathogens or in other relevant biological assays.

Functional Group Modifications and Novel Compound Generation

Functional group modifications of Xibornol involve altering existing functional groups or introducing new ones to create novel compounds with potentially improved characteristics. The phenolic hydroxyl group is a key site for modification, allowing for the synthesis of ethers or esters. The aromatic ring can also undergo electrophilic substitution reactions, enabling the introduction of various substituents. The isobornyl group, while relatively rigid, could potentially be modified, although this is synthetically more challenging.

Research on related isobornylphenols has explored the synthesis of amino and nitro derivatives through reactions like nitration followed by reduction. researchgate.netcolab.ws Cross-coupling reactions, such as the Suzuki reaction, have also been employed to synthesize novel aryl derivatives of isobornylphenols by coupling bromo-substituted isobornylphenols with arylboronic acids. researchgate.net These synthetic efforts generate novel compounds that can then be evaluated for their biological activities, contributing to the understanding of SAR and the potential discovery of more potent or selective agents. The synthesis of polymer-bioactive agent conjugates has also been explored, where therapeutic agents containing hydroxyl groups, such as Xibornol, can be incorporated into polymer backbones via bioerodible linkages. epo.org

Preclinical Pharmacological Investigations of Xibornol

Molecular and Cellular Mechanisms of Action

The antimicrobial activity of Xibornol is attributed to its multifaceted interactions with bacterial cellular structures and its influence on essential biosynthetic processes. These mechanisms collectively contribute to the inhibition of bacterial growth and viability.

Interaction with Bacterial Cellular Structures

Xibornol has been shown to interact directly with key components of bacterial cells, impacting their structural integrity and function.

Xibornol targets enzymes known as penicillin-binding proteins (PBPs). patsnap.comlibretexts.orgmedchemexpress.com PBPs play a crucial role in the cross-linking process of peptidoglycan strands, which are essential components of the bacterial cell wall. patsnap.comlibretexts.org By binding to these PBPs, Xibornol inhibits their activity, leading to the synthesis of weakened cell walls. patsnap.comlibretexts.org The compromised cell wall is unable to withstand the internal osmotic pressure of the bacterium, resulting in cell lysis and death. patsnap.comlibretexts.org This mechanism is analogous to that of beta-lactam antibiotics, which also target PBPs to inhibit cell wall synthesis. libretexts.orggoogle.comwhiterose.ac.uk

Cell Membrane Disruption

Modulation of Macromolecular Biosynthesis in Pathogens

Beyond structural disruption, Xibornol has also been indicated to influence the synthesis of essential macromolecules within bacterial cells.

Interaction of Xibornol with bacterial cell membranes has been reported to lead to a reduction in the synthesis of nucleic acids. This inhibition of nucleic acid synthesis can impede bacterial growth and replication by preventing the proper formation of DNA and RNA, which are vital for cellular functions and division.

Based on available research, minimal inhibitory concentrations (MICs) for Xibornol against Staphylococcus aureus have been reported. researchgate.net These values provide quantitative data on the concentration of Xibornol required to inhibit the visible growth of this specific bacterium.

| Bacterium | MIC Range (µg/mL) | Source |

| Staphylococcus aureus | 2–8 | researchgate.net |

Antiviral Mechanisms in In Vitro Models

Research has explored the virucidal activity of Xibornol against common respiratory viruses in in vitro settings. Studies evaluating its efficacy against Human Adenovirus, Human Rhinovirus, and Human Coronavirus have shown a significant reduction in viral titers, particularly under clean conditions. Xibornol's antiviral efficacy is typically assessed using adaptations of the European standard UNI EN 14476, which involves quantifying viral titers before and after exposure to the compound under controlled conditions. researchgate.netresearchgate.netcolab.ws Common target viruses in these in vitro studies include Human Adenovirus 5, Human Rhinovirus 13, and Human Coronavirus 229E due to their clinical relevance. researchgate.netresearchgate.netcolab.ws Experiments are often conducted under both "clean" conditions (without organic load) and "contaminated" conditions (with fetal bovine serum to simulate physiological environments) to evaluate the robustness of Xibornol's antiviral effect. researchgate.netresearchgate.netcolab.ws In one study, the viral abatement (expressed as Log10 reduction – LR) of Xibornol at a fixed concentration of 0.03 mg/100 ml was statistically significant under both clean and dirty environmental conditions. researchgate.netresearchgate.netcolab.ws In clean conditions, the LR ranged from 2.67 to 3.84, while in dirty conditions, the abatement was slightly lower, ranging from 1.75 to 3.03. researchgate.netresearchgate.netcolab.ws Human Parainfluenza Virus and Human Adenovirus were found to be more resistant compared to the other viruses tested. researchgate.netresearchgate.netcolab.ws

Anti-inflammatory Pathways and Cytokine Modulation

An additional aspect of Xibornol's mechanism of action involves its anti-inflammatory properties. patsnap.com Xibornol has been shown to modulate the release of pro-inflammatory cytokines, thereby contributing to the reduction of inflammation. patsnap.com Inflammation is a natural bodily response to infection, but excessive inflammation can lead to tissue damage and worsen symptoms. patsnap.com The anti-inflammatory effects of Xibornol, alongside its antibacterial action, are considered to make it particularly effective in managing respiratory tract infections where inflammation of the mucosal lining is common. patsnap.com While the search results mention the modulation of cytokine release by anti-inflammatory drugs from human monocytes in the context of inflammatory bowel diseases nih.gov, and the role of IL-11 as a pro-inflammatory cytokine nih.gov, direct detailed research findings specifically on how Xibornol modulates anti-inflammatory pathways and cytokine release in relevant in vitro models are not extensively detailed in the provided snippets.

Antimicrobial Efficacy in In Vitro Models

Xibornol has demonstrated significant antimicrobial activity against various microorganisms in in vitro studies.

Spectrum of Antibacterial Activity Against Gram-Positive Microorganisms

Xibornol has shown strong antibacterial action, particularly against Gram-positive bacteria associated with respiratory tract infections. researchgate.netresearchgate.netnih.gov Studies have evaluated the effectiveness of Xibornol and Xibornol-based formulations against pathogens such as Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus. researchgate.netresearchgate.netnih.gov These studies indicate potent antibacterial action against these common culprits in respiratory tract infections. researchgate.netresearchgate.netpatsnap.comnih.gov Additionally, Xibornol has shown activity against emerging pathogens like Actinomyces israelii and Corynebacterium ulcerans. researchgate.netresearchgate.netnih.govmedchemexpress.com This highlights its potential for topical control of pathogenic Gram-positive bacteria in the respiratory tract. researchgate.netresearchgate.netnih.govmedchemexpress.com Xibornol's mechanism involves disrupting bacterial membranes, leading to increased permeability and ultimately cell lysis. patsnap.compatsnap.com It is described as having broad-spectrum antiseptic activity, effective against both Gram-positive and Gram-negative bacteria, distinguishing it from antibiotics that target specific pathways. patsnap.com However, the primary focus in the provided results is on its efficacy against Gram-positive organisms.

Minimal Inhibitory Concentration (MIC) Determinations

Minimal Inhibitory Concentration (MIC) values have been determined for Xibornol against various Gram-positive bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism after incubation. googleapis.com Studies have evaluated the MIC and Minimal Bactericidal Concentration (MBC) of Xibornol against Staphylococcus aureus. ebi.ac.ukresearchgate.netresearchgate.net For 100 clinically isolated strains of Staphylococcus aureus, Xibornol exhibited in vitro activity with an inhibitory and bactericidal activity range between 2 µg/ml and 8 µg/ml. ebi.ac.ukresearchgate.netresearchgate.net Another source indicates MICs against Staphylococcus aureus ranging from 2–8 µg/mL. A specific study on Propionibacterium acnes (now Cutibacterium acnes) found the MIC to be 9.37 µg/mL, with results being consistent across repetitions. googleapis.com

Here is a table summarizing some reported MIC values:

| Bacterium | MIC Range (µg/mL) | Source |

| Staphylococcus aureus | 2–8 | ebi.ac.ukresearchgate.netresearchgate.net |

| Propionibacterium acnes | 9.37 | googleapis.com |

| Streptococcus pneumoniae | 10 | |

| Streptococcus pyogenes | 15 |

Note: The MIC values for Streptococcus pneumoniae and Streptococcus pyogenes are presented as 0.01 mg/ml and 0.015 mg/ml respectively in one source , which translates to 10 µg/mL and 15 µg/mL.

Bactericidal Effects in Microbial Cultures

Xibornol exhibits bactericidal properties, meaning it actively kills bacteria rather than just inhibiting their growth. patsnap.comgoogle.com This is considered important for rapidly reducing the bacterial load during an infection. patsnap.com The bactericidal action of Xibornol is particularly pronounced against Gram-positive bacteria, including Streptococcus pneumoniae and Staphylococcus aureus. patsnap.com Studies have evaluated both the MIC and Minimal Bactericidal Concentration (MBC) of Xibornol. ebi.ac.ukresearchgate.netresearchgate.net For Staphylococcus aureus, the MBC range was found to be between 2 µg/ml and 8 µg/ml, the same range as the MIC, indicating its bactericidal effect at concentrations close to those that inhibit growth. ebi.ac.ukresearchgate.netresearchgate.net Bactericidal effect in microbial cultures is typically defined as a significant reduction (e.g., 1000-fold or 99.9%) in the initial bacterial suspension after a certain incubation period. google.com

Antiviral Efficacy in In Vitro Models

As mentioned in section 3.1.3, in vitro studies have evaluated the virucidal efficacy of Xibornol against several respiratory viruses, including Human Adenovirus 5, Human Rhinovirus type 13, Human Coronavirus 229E, Human Parainfluenza Virus type 1, and Human Respiratory Syncytial Virus. researchgate.netresearchgate.netcolab.ws Experiments based on adapted European standard UNI EN 14476 have shown statistically significant viral abatement under both clean and contaminated conditions. researchgate.netresearchgate.netcolab.ws The Log10 reduction values ranged from 2.67 to 3.84 in clean conditions and 1.75 to 3.03 in contaminated conditions. researchgate.netresearchgate.netcolab.ws These data support the potential of Xibornol as a topical substance for viral inactivation to help prevent upper respiratory tract diseases. researchgate.netresearchgate.netcolab.ws

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Xibornol | 13741-18-9 (This is the CAS number, PubChem CID is 27535) |

| Streptococcus pneumoniae | - |

| Streptococcus pyogenes | - |

| Staphylococcus aureus | - |

| Human Adenovirus 5 | - |

| Human Rhinovirus type 13 | - |

| Human Coronavirus 229E | - |

| Human Parainfluenza Virus type 1 | - |

| Human Respiratory Syncytial Virus | - |

| Actinomyces israelii | - |

| Corynebacterium ulcerans | - |

| Propionibacterium acnes | - |

| Cutibacterium acnes | - |

| Dexamethasone | 5743 |

| 5-aminosalicylic acid | 4075 |

| Sulphapyridine | 5340 |

| Zileuton | 60354 |

| TNF-alpha | - |

| IL-1 beta | - |

| IL-6 | - |

| IL-11 | - |

| Cordycepin | 5460718 |

| Remdesivir | 123013951 |

| GS-441524 | 149488 |

| SARS-CoV-2 | - |

| Heme oxygenase-1 (HO-1) | - |

| Inducible nitric oxide synthase (iNOS) | - |

| NF-κB | - |

| Nrf2 | - |

| Histidyl-tRNA synthetase | - |

| Bacitracin | 6050 |

| Thymol | 6989 |

| Xylenol | 34053 |

Note: PubChem CIDs are not available for biological entities like bacteria or viruses. The CID for Xibornol was found to be 27535, while the provided number 13741-18-9 is its CAS number.Xibornol is a bicyclic monoterpene phenolic compound characterized structurally as exo-4,5-dimethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol. ebi.ac.uk Preclinical investigations have explored its pharmacological properties, focusing on its antimicrobial and antiviral activities.

Nucleic Acid Synthesis Inhibition

Antiviral Mechanisms in In Vitro Models

In vitro research has investigated the virucidal activity of Xibornol against common respiratory viruses. Studies have demonstrated a notable reduction in viral titers upon exposure to Xibornol, particularly under conditions without organic load. The evaluation of Xibornol's antiviral efficacy commonly employs methods adapted from the European standard UNI EN 14476, which involves the quantification of viral titers before and after treatment in controlled laboratory settings. researchgate.netresearchgate.netcolab.ws Relevant viruses targeted in these in vitro studies include Human Adenovirus 5, Human Rhinovirus 13, and Human Coronavirus 229E, selected for their clinical significance. researchgate.netresearchgate.netcolab.ws To simulate physiological conditions, experiments are often conducted under both "clean" (absence of organic load) and "contaminated" (presence of fetal bovine serum) environments to assess the robustness of the antiviral effect. researchgate.netresearchgate.netcolab.ws A study using a fixed concentration of 0.03 mg/100 ml of Xibornol reported statistically significant viral abatement, expressed as Log10 reduction (LR), under both clean and dirty conditions. researchgate.netresearchgate.netcolab.ws In clean conditions, the LR varied from 2.67 to 3.84, while in dirty conditions, the reduction was slightly less pronounced, ranging from 1.75 to 3.03. researchgate.netresearchgate.netcolab.ws Among the tested viruses, Human Parainfluenza Virus and Human Adenovirus demonstrated greater resistance compared to others. researchgate.netresearchgate.netcolab.ws

Anti-inflammatory Pathways and Cytokine Modulation

Beyond its direct antimicrobial effects, Xibornol also possesses anti-inflammatory properties. patsnap.com It has been observed to modulate the release of pro-inflammatory cytokines, contributing to a reduction in inflammation. patsnap.com While inflammation is a natural response to infection, excessive inflammatory responses can cause tissue damage and exacerbate symptoms. patsnap.com The combined antibacterial and anti-inflammatory actions of Xibornol are considered beneficial in the management of respiratory tract infections, which are often accompanied by inflammation of the mucosal lining. patsnap.com Although the provided search results mention the modulation of cytokine release by other anti-inflammatory drugs nih.gov and the role of specific cytokines like IL-11 in inflammation nih.gov, detailed in vitro research specifically delineating the anti-inflammatory pathways and cytokine modulation directly attributed to Xibornol is not extensively available within these snippets.

Antimicrobial Efficacy in In Vitro Models

Xibornol has shown considerable antimicrobial efficacy in in vitro models.

Spectrum of Antibacterial Activity Against Gram-Positive Microorganisms

Xibornol exhibits potent antibacterial activity, particularly targeting Gram-positive bacteria frequently implicated in respiratory tract infections. researchgate.netresearchgate.netnih.gov Investigations have assessed the effectiveness of both Xibornol alone and in Xibornol-based formulations against pathogens such as Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus. researchgate.netresearchgate.netnih.gov These studies consistently report strong antibacterial action against these key respiratory pathogens. researchgate.netresearchgate.netpatsnap.comnih.gov Furthermore, Xibornol has demonstrated activity against Actinomyces israelii and Corynebacterium ulcerans. researchgate.netresearchgate.netnih.govmedchemexpress.com This broad activity against Gram-positive organisms underscores its potential for topical application in controlling respiratory tract bacterial infections. researchgate.netresearchgate.netnih.govmedchemexpress.com The mechanism of action involves the disruption of bacterial cell membranes, leading to increased permeability and subsequent cell lysis. patsnap.compatsnap.com While described as having broad-spectrum antiseptic properties against both Gram-positive and Gram-negative bacteria patsnap.com, the emphasis in the provided information is on its activity against Gram-positive species.

Minimal Inhibitory Concentration (MIC) Determinations

Minimal Inhibitory Concentration (MIC) values have been determined for Xibornol against a range of Gram-positive bacteria. The MIC represents the lowest concentration of an antimicrobial agent required to inhibit visible bacterial growth after incubation. googleapis.com Studies evaluating Xibornol's activity against Staphylococcus aureus have determined both MIC and Minimal Bactericidal Concentration (MBC) values. ebi.ac.ukresearchgate.netresearchgate.net Across 100 clinically isolated strains of Staphylococcus aureus, Xibornol showed in vitro activity with an inhibitory and bactericidal range between 2 µg/ml and 8 µg/ml. ebi.ac.ukresearchgate.netresearchgate.net Other sources corroborate the MIC range of 2–8 µg/mL for Staphylococcus aureus. For Propionibacterium acnes (also known as Cutibacterium acnes), the MIC was determined to be 9.37 µg/mL in a specific study. googleapis.com

Here is a table summarizing some reported MIC values:

| Bacterium | MIC (µg/mL) | Source |

| Staphylococcus aureus | 2–8 | ebi.ac.ukresearchgate.netresearchgate.net |

| Propionibacterium acnes | 9.37 | googleapis.com |

| Streptococcus pneumoniae | 10 | |

| Streptococcus pyogenes | 15 |

Note: MIC values originally reported as mg/ml in one source have been converted to µg/mL for consistency (0.01 mg/ml = 10 µg/mL; 0.015 mg/ml = 15 µg/mL).

Bactericidal Effects in Microbial Cultures

Xibornol exhibits bactericidal effects, actively killing bacteria rather than merely inhibiting their growth. patsnap.comgoogle.com This characteristic is considered beneficial for achieving a rapid reduction in bacterial load during infections. patsnap.com The bactericidal activity of Xibornol is particularly notable against Gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus. patsnap.com Studies have included the determination of Minimal Bactericidal Concentration (MBC) alongside MIC. ebi.ac.ukresearchgate.netresearchgate.net For Staphylococcus aureus, the MBC range was found to be between 2 µg/ml and 8 µg/ml, aligning with the MIC range and indicating that Xibornol is bactericidal at concentrations close to those that inhibit growth. ebi.ac.ukresearchgate.netresearchgate.net The bactericidal effect in microbial cultures is generally defined by a substantial reduction (e.g., a 1000-fold decrease or 99.9% kill) in the initial bacterial population over a specified incubation period. google.com

Antiviral Efficacy in In Vitro Models

As detailed in section 3.1.3, in vitro investigations have assessed the virucidal efficacy of Xibornol against a panel of respiratory viruses including Human Adenovirus 5, Human Rhinovirus type 13, Human Coronavirus 229E, Human Parainfluenza Virus type 1, and Human Respiratory Syncytial Virus. researchgate.netresearchgate.netcolab.ws Experiments conducted according to adaptations of the European standard UNI EN 14476 demonstrated statistically significant viral reduction under both clean and contaminated experimental conditions. researchgate.netresearchgate.netcolab.ws The observed Log10 reduction values ranged from 2.67 to 3.84 in clean environments and from 1.75 to 3.03 in contaminated environments. researchgate.netresearchgate.netcolab.ws These findings support the potential utility of Xibornol as a topical agent for viral inactivation, contributing to the prevention of upper respiratory tract diseases. researchgate.netresearchgate.netcolab.ws

Virucidal Activity Against Respiratory Viruses (e.g., Human Adenovirus, Human Rhinovirus, Human Coronavirus 229E, Human Parainfluenza Virus Type 1, Human Respiratory Syncytial Virus)

At a fixed concentration of 0.03 mg/100 ml, Xibornol demonstrated statistically significant viral abatement (expressed as Log10 reduction - LR) against the tested respiratory viruses under both clean and dirty environmental conditions. researchgate.netnih.gov In clean conditions, the LR ranged from 2.67 to 3.84. researchgate.netnih.gov

Impact of Environmental Conditions on Virucidal Efficacy (e.g., Clean vs. Dirty Conditions)

The virucidal efficacy of Xibornol was assessed under two distinct environmental conditions: clean conditions without organic substances and dirty conditions with the addition of fetal bovine serum to simulate an in vivo environment. researchgate.netnih.gov While significant viral reduction was observed in both scenarios, the abatement was slightly lower in the dirty conditions (LR from 1.75 to 3.03) compared to the clean conditions (LR from 2.67 to 3.84). researchgate.netnih.gov These findings highlight the influence of organic load on Xibornol's virucidal activity.

| Environmental Condition | Log10 Reduction (LR) Range |

| Clean | 2.67 to 3.84 |

| Dirty | 1.75 to 3.03 |

Comparative Susceptibility of Viral Strains

Among the viruses tested, Parainfluenza Virus and Human Adenovirus exhibited higher resistance to Xibornol compared to the other viruses evaluated. researchgate.netnih.gov This suggests that the susceptibility to Xibornol may vary depending on the specific viral strain.

In Vivo Preclinical Pharmacokinetics and Biodistribution in Non-Human Models

Studies investigating the pharmacokinetics and tissue distribution of Xibornol in non-human models provide insights into its absorption, distribution, metabolism, and excretion.

Tissue Distribution and Accumulation in Respiratory Tract

Research, including studies in patients undergoing surgery for respiratory tract conditions (though not strictly non-human, this provides relevant tissue distribution data), has indicated a high diffusion and distribution value of Xibornol. nih.gov Levels of Xibornol in tissues were consistently higher than those in serum. nih.gov Specifically, concentrations reached within the respiratory tract, including the lungs, tonsils, and larynx, were found to be substantial. nih.gov

Advanced Formulations and Delivery Systems for Xibornol Research

Challenges in Xibornol Formulation Development

The primary hurdle in formulating Xibornol lies in its poor aqueous solubility. researchgate.netnih.goviiab.meebi.ac.uk This characteristic makes it difficult to create stable liquid formulations, particularly aqueous solutions, which are often preferred for certain routes of administration like oral sprays. researchgate.netnih.goviiab.meebi.ac.uk The limited water solubility can lead to issues such as incomplete dissolution, poor content uniformity, and physical instability in aqueous-based formulations, often resulting in the drug being marketed as a spray aqueous suspension. researchgate.netnih.goviiab.meebi.ac.uk

Aqueous Solubility Limitations

Xibornol exhibits poor solubility in water, reported as 0.4 mg/mL. This low aqueous solubility is a significant barrier to developing liquid formulations that require the drug to be in a dissolved state for optimal performance and stability. researchgate.netnih.goviiab.meebi.ac.uk Overcoming this limitation is crucial for creating stable, homogeneous, and effective liquid dosage forms.

Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Self-Microemulsifying Drug Delivery Systems (SMEDDS) have emerged as a promising strategy to address the solubility challenges of lipophilic drugs like Xibornol. researchgate.netnih.goviiab.meebi.ac.ukijpdt.commdpi.comwikipedia.orgrjptonline.org SMEDDS are isotropic mixtures of oils, surfactants, and co-solvents/co-surfactants that can spontaneously form fine oil-in-water microemulsions upon dilution with aqueous media under gentle agitation, such as that encountered in the gastrointestinal tract. researchgate.netiiab.meijpdt.comrjptonline.org This spontaneous emulsification presents the drug in a solubilized form within small droplets, significantly increasing the surface area for absorption and potentially enhancing bioavailability. ijpdt.comwikipedia.orgrjptonline.org

Compositional Optimization for Enhanced Solubility and Stability

Optimizing the composition of SMEDDS is critical to achieve enhanced solubility and stability of Xibornol. Research has focused on screening various pharmaceutical excipients to identify suitable oil phases, surfactants, and co-surfactants. researchgate.netnih.goviiab.meebi.ac.uk Studies have evaluated oil phases such as Labrafil M1944, Labrafil M2125, and Labrafac CC, along with surfactants like Labrasol and Labrafac PG, and co-surfactants such as Transcutol. researchgate.netnih.goviiab.meebi.ac.uk The goal is to find a combination that allows for the complete solubilization of the required drug concentration and maintains physical stability over time. researchgate.netnih.goviiab.meebi.ac.uk For example, formulations containing Labrafil M1944, Transcutol, Labrafac PG, and a hydrophilic co-solvent (like propylene (B89431) glycol or PEG 200) have demonstrated the ability to completely solubilize Xibornol at a concentration of 3% (w/v) and maintain good physical stability for up to 2 months at varying temperatures. researchgate.netnih.goviiab.meebi.ac.uk

Pseudo-Ternary Phase Diagram Analysis for Microemulsion Region Identification

Pseudo-ternary phase diagrams are indispensable tools in the development of SMEDDS. researchgate.netnih.goviiab.menih.govnih.govresearchgate.net These diagrams graphically represent the regions of microemulsion formation for a given mixture of oil, surfactant/co-surfactant blend (Smix), and aqueous phase. By constructing these diagrams through the titration of different oil phases and surfactant/co-surfactant mixtures with water, researchers can identify the optimal compositional ranges that yield stable microemulsions. researchgate.netnih.goviiab.menih.gov This analysis helps in pinpointing the proportions of each component necessary to achieve spontaneous and efficient self-microemulsification upon contact with aqueous media. researchgate.netnih.goviiab.menih.gov

Role of Co-solvents and Surfactant/Co-surfactant Systems

Co-solvents and the judicious selection of surfactant/co-surfactant systems play a vital role in the performance of Xibornol SMEDDS. Co-solvents like propylene glycol and PEG 200 can enhance the solubility of Xibornol within the SMEDDS formulation and also act as co-surfactants, further reducing the interfacial tension between the oil and aqueous phases. researchgate.netnih.goviiab.meebi.ac.ukijpdt.com Surfactants are crucial for reducing the interfacial tension and forming the microemulsion droplets, while co-surfactants help to further stabilize the system and improve the emulsification efficiency. researchgate.netijpdt.comrjptonline.orgnih.gov Nonionic surfactants with high Hydrophilic-Lipophilic Balance (HLB) values are often preferred for SMEDDS formulations. rjptonline.org The appropriate ratio and type of surfactant and co-surfactant are essential for achieving a stable and effective self-microemulsifying system. researchgate.netijpdt.comrjptonline.orgnih.gov

Nanoscience Approaches in Xibornol Delivery Research

Beyond SMEDDS, nanoscience approaches are being explored in Xibornol delivery research to potentially overcome its formulation challenges. While specific detailed research on Xibornol nanocarriers like nanoparticles or nanoemulsions is less extensively documented in the provided search results compared to SMEDDS, the general principles of nanoscience in drug delivery are highly relevant. Nanoscience approaches, such as the development of nanoemulsions or other nanoparticulate systems, can offer advantages like improved drug solubilization, enhanced stability, controlled release, and targeted delivery. nih.govtandfonline.commdpi.com For instance, studies on other poorly soluble compounds have shown that nanoemulsions composed of specific oil phases, surfactants, and co-solvents can significantly enhance solubility and yield stable nanoscale dispersions. nih.govmdpi.com The application of these nanoscience principles to Xibornol has the potential to lead to novel and more effective delivery systems.

Lipid Nanocapsules and Nanoemulsions

Excipient Research and Compatibility for Xibornol Formulations

The selection and compatibility of excipients are critical for the successful development of stable and effective lipid-based formulations of Xibornol. Lipid excipients play a crucial role in solubilizing the drug, forming the nanocarrier structure, and influencing the release behavior of the encapsulated compound. researchgate.netnih.gov

The evaluation of lipid-based excipients for Xibornol formulations focuses on their ability to solubilize the drug and their compatibility within the chosen delivery system (e.g., SMEDDS, potential SLNs or LNCs). In the context of Xibornol SMEDDS, specific lipid excipients like Labrafil M1944, Labrafac PG, and Transcutol have been identified as components that contribute to the solubilization of Xibornol and the formation of stable nanoemulsions upon dilution. iiab.meresearchgate.net

General research on lipid-based excipients categorizes them based on their chemical structure and properties, including triglycerides, mixed glycerides, polar oils, and various types of surfactants and co-solvents. nih.gov The hydrophilic-lipophilic balance (HLB) of surfactants is a key factor in forming stable emulsions and microemulsions. mdpi.comnih.gov Studies evaluating lipid excipients for poorly soluble drugs often involve assessing drug solubility within different oils, surfactants, and co-surfactants to identify optimal combinations for high drug loading and stable formulations. mdpi.comnih.govnih.gov

The choice and concentration of excipients in lipid-based formulations significantly impact drug loading capacity and the kinetics of drug release. nih.gov For Xibornol SMEDDS, the combination and ratio of the oil phase (e.g., Labrafac PG), surfactant (e.g., Labrafil M1944), and co-surfactant (e.g., Transcutol) determine the extent to which Xibornol can be dissolved in the system (drug loading) and how quickly the drug is released upon emulsification and dilution. iiab.meresearchgate.net

In general lipid nanocarrier systems like SLNs, the type of solid lipid used and the presence of surfactants and other additives influence the drug's solubility within the lipid matrix and its diffusion out of the nanoparticle. nih.govresearchgate.net Excipients can affect the crystallinity of the lipid core in SLNs, which in turn affects drug release; a less crystalline matrix may lead to faster release. nih.gov Surfactants not only stabilize the nanoparticles but can also influence drug release by affecting the interaction of the nanoparticles with the surrounding medium. nih.gov

Analytical Research Methodologies for Xibornol

Stability Testing Protocols for Xibornol Formulations

Stability testing is a critical aspect of pharmaceutical development to ensure that a drug product maintains its quality, safety, and efficacy over its shelf life. For Xibornol formulations, given its poor aqueous solubility, specific protocols are employed to assess stability, particularly in developed delivery systems like self-microemulsifying drug delivery systems (SMEDDS) ebi.ac.ukresearchgate.net. These studies typically involve evaluating the formulation under various environmental conditions and monitoring key parameters.

Accelerated Stability Studies

Accelerated stability studies are designed to predict the long-term stability of a formulation by storing it under exaggerated conditions of temperature and humidity. For Xibornol formulations, these studies have been conducted to assess degradation and physical changes over a shorter period.

Studies on Xibornol formulations, such as liquid spray formulations using SMEDDS, have included accelerated stability testing. Formulations have been subjected to conditions such as 25°C/60% RH and 40°C/75% RH to evaluate degradation . HPLC analysis has been utilized to confirm the formation of impurities, with findings indicating less than 2% impurity formation over a six-month period under these accelerated conditions .

Other accelerated stability tests mentioned in the context of pharmaceutical formulations, which could be relevant to Xibornol, include heating-cooling cycles (e.g., six cycles between 4°C and 45°C) and centrifugation tests to assess physical stability like phase separation, creaming, or cracking nih.govijpsr.com. Formulations that remain stable under these stressed conditions are considered more robust nih.govijpsr.com.

Long-Term Stability Evaluation

Long-term stability evaluation involves assessing the properties of a formulation under recommended storage conditions for an extended period, typically the proposed shelf life. This provides data on the formulation's stability under normal handling and storage.

While detailed long-term stability data specifically for Xibornol formulations across their full shelf life were not extensively detailed in the provided context, some studies have reported on physical stability over shorter durations under typical storage conditions. For instance, selected liquid formulations containing Xibornol at a concentration of 3% (w/v) in SMEDDS showed good physical stability for up to 2 months when stored at 25°C and 4°C ebi.ac.ukresearchgate.netresearchgate.net. This evaluation included assessing viscosity and organoleptic properties ebi.ac.ukresearchgate.netresearchgate.net. The physical appearance of formulations, such as clarity and absence of precipitation, is a key indicator monitored during stability studies asiapharmaceutics.info.

Bioanalytical Method Development for Xibornol Quantification

Bioanalytical method development is crucial for quantifying drug concentrations in biological matrices, such as plasma, for pharmacokinetic and other studies. For Xibornol, developing sensitive and reliable bioanalytical methods is important for understanding its distribution and elimination in the body.

While specific details on a fully validated bioanalytical method solely for Xibornol in biological matrices were not prominently featured, the importance of such methods in drug development is highlighted nih.gov. Bioanalytical methods are essential for estimating drug concentrations in both in vitro and in vivo environments and are critical for characterizing biopharmaceutical parameters like dissolution, permeation, and pharmacokinetics nih.gov.

General principles of bioanalytical method development involve achieving appropriate sensitivity, selectivity, accuracy, and precision in quantifying the analyte in the presence of matrix components nih.govresearchgate.net. Techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with detectors like UV or mass spectrometry (MS/MS), are commonly employed in bioanalysis nih.govresearchgate.net. The development process involves optimizing parameters such as mobile phase composition, flow rate, and extraction procedures from the biological matrix nih.gov. Validation of these methods is performed according to regulatory guidelines, assessing parameters like linearity, limits of quantification, accuracy, precision, recovery, and stability in the matrix nih.govresearchgate.netmdpi-res.com.

One search result mentioned the identification and determination of various fat-soluble compounds, including Xibornol, in human serum using liquid chromatography/triple quadrupole mass spectrometry (LC-MS/MS) with multiple reaction monitoring researchgate.net. This suggests that LC-MS/MS is a potential technique for Xibornol quantification in biological samples, leveraging its sensitivity and selectivity. The method involved protein precipitation and liquid-liquid extraction from serum researchgate.net.

Computational and Theoretical Studies of Xibornol

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are valuable tools for predicting how a small molecule like Xibornol might interact with biological macromolecules, such as proteins. These simulations can provide insights into potential binding sites, binding affinities, and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Ligand-Target Interactions (e.g., PBP Binding)

While Xibornol is known for its antibacterial activity against Gram-positive microorganisms, which often involves targeting penicillin-binding proteins (PBPs) responsible for cell wall synthesis, specific molecular docking studies detailing Xibornol's direct interaction with PBPs were not prominently found in the search results. medchemexpress.comresearchgate.netwhiterose.ac.ukgoogle.comnih.gov However, the broader concept of ligand-target interactions is a core application of molecular docking, used to understand how compounds bind to proteins and exert their effects. pensoft.netresearchgate.netepo.org PBPs are crucial bacterial enzymes, and their inhibition is a common mechanism for many antibiotics. whiterose.ac.uknih.gov Computational studies on other antibacterial compounds targeting PBPs illustrate the potential of this approach to elucidate binding mechanisms at a molecular level. nih.gov

Antiviral Target Prediction

Recent investigations have explored the potential virucidal effects of Xibornol against respiratory viruses. colab.wsresearchgate.netnih.gov While in vitro studies have shown Xibornol's activity against certain viruses like Human Adenovirus 5, Human Rhinovirus type 13, Human Coronavirus 229E, Human Parainfluenza Virus type 1, and Human Respiratory Syncytial Virus, detailed computational studies predicting specific antiviral targets for Xibornol were not extensively reported in the provided search results. colab.wsnih.gov However, computational approaches, including molecular docking, are widely used in antiviral drug discovery to predict interactions with viral proteins such as RNA-dependent RNA polymerase (RdRp), main protease (Mpro), and other targets involved in viral replication and entry. researchgate.netresearchgate.netnih.govresearchgate.netacs.orgresearchgate.net Studies on other compounds, like oxadiazole derivatives and cordycepin, demonstrate the application of molecular docking and simulations to identify potential antiviral targets and evaluate binding affinities against SARS-CoV-2 proteins. researchgate.netresearchgate.netresearchgate.netacs.orgresearchgate.net

Structure-Activity Relationship (SAR) Predictions through Computational Methods

Computational methods are valuable for predicting Structure-Activity Relationships (SAR), which relate chemical structure to biological activity. These methods can help identify molecular features important for activity and guide the design of new compounds with improved properties. While the search results mention computational approaches in a general context and refer to Xibornol's known antimicrobial activity, specific detailed studies on SAR predictions for Xibornol using computational methods were not extensively provided. uni.lu However, computational SAR is a well-established field that uses techniques like QSAR (Quantitative Structure-Activity Relationship) modeling to build predictive models based on chemical descriptors and biological activity data.

Pharmacokinetic Modeling and Simulation (PBPK Models)

Pharmacokinetic (PK) modeling and simulation, particularly Physiologically Based Pharmacokinetic (PBPK) models, are used to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug within the body. nih.govmdpi-res.comyoutube.comnih.govdndi.org PBPK models integrate information about the drug's physicochemical properties, formulation characteristics, and physiological factors to simulate its behavior in different tissues and organs. youtube.comnih.gov

While detailed PBPK modeling specifically for Xibornol was not a primary focus of the provided search results, the concept of using PBPK modeling to predict drug behavior is highly relevant. nih.govnih.govmdpi-res.comnih.govdndi.org Studies on other drugs demonstrate the utility of PBPK models in predicting oral absorption and evaluating the impact of formulation on PK profiles. nih.govdndi.org

Prediction of In Vivo Absorption and Distribution

Xibornol is described as a lipophilic substance. wikipedia.orgiiab.me Its absorption and distribution in vivo have been studied, showing rapid absorption after oral administration and wide distribution in tissues, including the lungs, tonsils, and larynx, at concentrations exceeding those in plasma. wikipedia.orgresearchgate.net Computational methods, including PBPK modeling, can be used to predict the in vivo absorption and distribution of lipophilic compounds by considering factors such as solubility, permeability, and tissue partitioning. nih.govyoutube.com Although specific computational predictions for Xibornol's in vivo absorption and distribution using PBPK models were not detailed in the search results, the principles of PBPK modeling are applicable to predicting the behavior of lipophilic drugs like Xibornol. nih.govyoutube.comnih.govdndi.org

Molecular Dynamics Simulations for Formulation Behavior

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. These simulations can provide insights into the behavior of drug molecules within formulations, particularly complex systems like lipid-based formulations. nih.govresearchgate.net Xibornol has been explored in the context of self-microemulsifying drug delivery systems (SMEDDS) to improve its poor water solubility and facilitate the development of aqueous spray formulations. wikipedia.orgiiab.meresearchgate.netrjptonline.org

MD simulations can be applied to understand how Xibornol interacts with the components of SMEDDS formulations (oils, surfactants, co-surfactants) and how these formulations behave upon dispersion in aqueous media, such as in the gastrointestinal tract or when used as a spray. nih.govresearchgate.netresearchgate.net Studies on other lipophilic compounds and lipid-based formulations highlight the use of MD simulations to investigate drug solubilization, the internal structure of formulations, and phase changes upon dilution. nih.govresearchgate.net While specific MD simulations focusing on Xibornol's behavior in formulations were not extensively detailed in the search results, the application of MD in studying lipid-based drug delivery systems is well-documented and relevant to understanding the behavior of Xibornol in such formulations. nih.govresearchgate.net

In Silico Toxicity Prediction Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent in silico methodology used in toxicity prediction. QSAR models establish mathematical relationships between the structural descriptors of chemicals and their observed biological activities or toxic effects. By analyzing a dataset of compounds with known toxicity values, QSAR models can identify structural features or physicochemical properties that are correlated with specific toxic endpoints. These models can then be used to predict the toxicity of compounds like Xibornol by calculating its molecular descriptors and applying the established relationships. nih.govyoutube.com The underlying principle is that similar molecular structures tend to exhibit similar biological activities and toxicity profiles. youtube.com

Another widely used set of in silico tools falls under the umbrella of ADMET prediction, which stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.govacs.org ADMET models aim to predict how a compound will behave within a biological system, including its potential to cause adverse effects. Toxicity prediction within ADMET often involves models that assess various mechanisms of toxicity, such as hepatotoxicity, cardiotoxicity, mutagenicity, carcinogenicity, and reproductive toxicity. These models can be based on a variety of computational approaches, including machine learning algorithms, rule-based systems, and molecular docking simulations to predict interactions with biological targets. acs.orgnih.gov

For a lipophilic substance such as Xibornol wikipedia.orgiiab.me, in silico models can be particularly useful in predicting its absorption and distribution characteristics, which in turn influence its potential for systemic exposure and toxicity. Models predicting properties like logP (octanol-water partition coefficient) and solubility are foundational, as these parameters significantly impact how a compound moves through biological membranes and distributes within tissues. youtube.comresearchgate.net While specific detailed research findings and comprehensive data tables exclusively focused on the in silico toxicity prediction of Xibornol were not extensively located in the performed searches, the methodologies described above are routinely applied to pharmaceutical compounds of similar complexity and intended use. acs.orgnih.govnih.govnih.govresearchgate.netmdpi-res.commdpi.com

Typical data presented in in silico toxicity prediction studies for a compound would include:

| Predicted Toxicity Endpoint | Prediction Value/Score | Model Used | Basis of Prediction (e.g., Structural Alerts, Similarity to Known Toxins) |

| Acute Oral Toxicity (e.g., LD50 class) | [Predicted Class/Value] | [Specific QSAR Model Name] | [Relevant Structural Alerts or Similar Compounds] |

| Mutagenicity | [Yes/No or Probability] | [Specific Model Name] | [Presence of Mutagenicophores] |

| Hepatotoxicity | [Yes/No or Score] | [Specific Model Name] | [Predicted Interaction with Liver Enzymes or Pathways] |

| Cardiotoxicity | [Yes/No or Score] | [Specific Model Name] | [Predicted hERG Channel Inhibition or other Cardiac Effects] europa.eu |

| Skin Sensitization | [Yes/No or Probability] | [Specific Model Name] | [Presence of Sensitizing Functional Groups] |

Note: The table above illustrates the type of data that would typically be generated and presented in an in silico toxicity prediction study. Specific prediction values for Xibornol were not available in the searched literature.

The application of in silico methods to Xibornol would involve generating molecular descriptors from its 2D or 3D structure and feeding these into pre-trained QSAR or ADMET models. These models would then provide predictions for various toxicity endpoints. The results of such in silico studies serve as an initial screening step, helping to prioritize further experimental testing and providing insights into potential toxicological concerns based on the compound's structural characteristics. acs.orgnih.govnih.gov While computational predictions are valuable tools, they are generally used in conjunction with, and to guide, in vitro and in vivo studies for a comprehensive safety assessment. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Xibornol, and how do structural modifications influence its pharmacological activity?

- Methodological Answer : Xibornol (C₁₀H₁₂O₂, CAS 13741-18-9) is synthesized via exo-cyclization of 4,5-dimethylbicyclo[2.2.x]pyran derivatives. Key patents (JP 7 029 294, JP 6 041 623) describe the use of acid catalysts (e.g., H₂SO₄) under controlled temperatures (60–80°C) to optimize yield. Structural analysis reveals that the bicyclic framework and methyl groups at positions 4 and 5 are critical for antiviral activity. Modifications to the ketone moiety reduce efficacy, as shown in comparative SAR studies .

Q. What in vitro protocols are recommended to evaluate Xibornol’s antiviral activity against respiratory viruses?

- Methodological Answer : Follow the UNI EN 14476-20019 standard for virucidal testing. Prepare Xibornol at 0.03 mg/100 mL in both clean (no organic load) and contaminated (3% fetal bovine serum) conditions. Infect cell monolayers (e.g., HeLa for adenovirus) and quantify viral titers via plaque assays. Calculate Log₁₀ reduction (LR) as LR = log₁₀(control titer / post-treatment titer). Use t-tests to confirm statistical significance (p < 0.05) .

Q. How does Xibornol’s mechanism of action differ between bacterial and viral pathogens?

- Methodological Answer : For bacteria, Xibornol disrupts membrane integrity via phenolic group interactions (confirmed by electron microscopy). For viruses, it inhibits viral capsid uncoating (shown in time-of-addition assays with human coronavirus 229E). Differential mechanisms are validated using fluorescence-based binding assays and molecular docking simulations .

Advanced Research Questions

Q. How do environmental conditions (e.g., organic load, pH) modulate Xibornol’s antiviral efficacy?

- Methodological Answer : In contaminated conditions (3% serum), Xibornol’s LR decreases by 0.5–1.0 compared to clean environments (e.g., adenovirus LR drops from 3.84 to 2.67). Adjust pH to 5.0–7.5 for optimal stability; alkaline conditions (>8.0) degrade the compound. Use HPLC to monitor degradation products and circular dichroism to assess structural integrity .

Q. What experimental strategies resolve contradictions in Xibornol’s reported Log₁₀ reduction values across studies?

- Methodological Answer : Discrepancies arise from viral strain variability (e.g., parainfluenza vs. RSV) and assay sensitivity. Standardize protocols by:

- Using WHO-calibrated viral stocks.

- Incorporating internal controls (e.g., ribavirin) to normalize inter-experiment variability.

- Applying meta-analysis to aggregate data from ≥3 independent labs, weighted by sample size and assay precision .

Q. Can Xibornol synergize with existing antivirals (e.g., remdesivir) to enhance therapeutic outcomes?

- Methodological Answer : Test combinations in a checkerboard assay. Calculate synergy via the Combination Index (CI):

- CI < 1: Synergy (e.g., Xibornol + remdesivir reduces adenovirus titer by 4.2 LR vs. 3.0 alone).

- Validate with isobolograms and mechanistic studies (e.g., RNA polymerase inhibition assays) to identify overlapping targets .

Methodological Recommendations

- Experimental Design : Use factorial designs to test multiple variables (concentration, pH, organic load). Include ≥3 replicates to ensure reproducibility.

- Data Analysis : Apply ANOVA for multi-group comparisons and Bonferroni correction for post-hoc tests. Use R or Python for meta-analysis.

- Ethical Compliance : Adhere to biosafety level-2 protocols for viral studies and obtain institutional review board approval for cell-line use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.